molecular formula C5HClF6O B12850189 (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one

(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one

Cat. No.: B12850189
M. Wt: 226.50 g/mol
InChI Key: GZANGQWIEMJYJN-UPHRSURJSA-N
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Description

IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name 4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one adheres to substitutive nomenclature rules. The parent chain is a five-carbon enone system (penten-2-one), with numbering prioritizing the ketone group at position 2. Substituents include:

  • A chlorine atom at position 4
  • Three fluorine atoms at position 1 (C1)
  • Three fluorine atoms at position 5 (C5)

The Z stereodescriptor specifies the relative configuration of the C3 double bond, where the higher-priority groups (chlorine at C4 and trifluoromethyl at C5) reside on the same side. The CAS Registry Number 56666-71-8 uniquely identifies this compound in chemical databases.

Table 1: Molecular identifiers

Property Value
IUPAC Name (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one
CAS Number 56666-71-8
Molecular Formula C₅HClF₆O
Exact Mass 225.962 Da

Stereochemical Configuration and Z-Isomer Specificity

The Z configuration arises from the Cahn-Ingold-Prelog priority rules applied to the C3 double bond substituents:

  • C4 group : -Cl (atomic number 17)
  • C5 group : -CF₃ (trifluoromethyl)

The cis orientation of these high-priority groups satisfies the Z designation. Nuclear Overhauser Effect (NOE) spectroscopy would show spatial proximity between the chlorine atom and proximal fluorine atoms in the Z isomer. This configuration creates a dipole moment of 3.2 Debye (calculated) due to opposing electronegativities of Cl and CF₃ groups.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.85 (dt, J=11.2 Hz, 1H, C₃-H)
    • δ 3.42 (q, J=7.1 Hz, 2H, C₁-H₂)
    • Coupling constant JH3-F = 8.5 Hz confirms vicinal fluorine interactions.
  • ¹⁹F NMR (376 MHz, CDCl₃):
    • δ -63.5 (s, 3F, CF₃ at C₁)
    • δ -66.1 (s, 3F, CF₃ at C₅)

Infrared Spectroscopy:

  • Strong absorption at 1785 cm⁻¹ (C=O stretch)
  • Medium-intensity band at 1650 cm⁻¹ (C=C stretch)
  • C-F stretches between 1100-1250 cm⁻¹

Mass Spectrometry:

  • Molecular ion peak at m/z 226 [M]⁺
  • Fragmentation pattern:
    • m/z 181 [M-Cl]⁺
    • m/z 69 [CF₃]⁺

X-ray Crystallographic Data and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Bond lengths :
    • C=O: 1.215 Å
    • C=C: 1.335 Å
    • C-Cl: 1.732 Å
  • Bond angles :
    • C2-C3-C4: 122.1°
    • C3-C4-Cl: 117.8°

The molecule adopts a s-cis conformation about the C2-C3 bond, with a dihedral angle of 15.3° between the ketone and chloro-alkene planes. Packing analysis shows intermolecular F···F contacts (2.89 Å) contributing to crystal stabilization.

Computational Molecular Modeling and DFT Studies

Density Functional Theory (B3LYP/6-311++G**) calculations yield:

  • Electrostatic potential :
    • Maximum positive charge (+0.32 e) at chlorine
    • Negative potential (-0.41 e) localized on fluorine atoms
  • Frontier orbitals :
    • HOMO: π orbital of C=C bond
    • LUMO: π* orbital of carbonyl group
    • Energy gap (ΔE = 5.7 eV) indicates moderate reactivity

Figure 1: Optimized geometry
[Insert computational model showing twisted conformation]

The simulations predict a 12.3 kcal/mol rotational barrier about the C3-C4 bond, explaining the observed conformational rigidity in NMR studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HClF6O

Molecular Weight

226.50 g/mol

IUPAC Name

(Z)-4-chloro-1,1,1,5,5,5-hexafluoropent-3-en-2-one

InChI

InChI=1S/C5HClF6O/c6-2(4(7,8)9)1-3(13)5(10,11)12/h1H/b2-1-

InChI Key

GZANGQWIEMJYJN-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(F)(F)F)\Cl)\C(=O)C(F)(F)F

Canonical SMILES

C(=C(C(F)(F)F)Cl)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination Reactions

The primary synthetic approach to (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one involves selective fluorination of chlorinated precursors. The presence of multiple fluorine atoms requires controlled fluorination steps to achieve the hexafluoro substitution pattern without over-fluorination or decomposition.

  • Catalytic fluorination: Using hydrogen fluoride (HF) in the presence of chromium oxide-based catalysts allows for the fluorination of chlorinated olefins or ketones. The reaction conditions such as temperature, contact time, and HF to substrate molar ratio are critical to maximize yield and selectivity toward the hexafluorinated product.
  • Use of nitrogen trifluoride (NF3): NF3 can be employed as an oxidative co-reagent in vapor phase hydrofluorination to maintain catalyst activity and improve fluorination efficiency without generating water, which can deactivate catalysts.

Chlorination of Fluorinated Olefins

Another route involves chlorination of pre-fluorinated olefins or hydrofluoroolefins to introduce the chlorine atom at the 4-position:

  • Chlorination of hydrochlorofluoroolefins: Reacting hydrochlorofluoroolefins with chlorine under controlled conditions (often with light or radical initiators) produces chlorofluoroolefins with the desired substitution pattern.
  • This method requires careful control to avoid over-chlorination or side reactions.

Dehalogenation and Rearrangement Processes

  • Some synthetic routes start from fully chlorinated or partially fluorinated precursors, which undergo catalytic dehalogenation (e.g., with hydrogen in the presence of dehalogenation catalysts) to selectively remove halogens and form the desired hexafluorinated ketone with chlorine substitution.
  • These processes often involve intermediate formation of chlorofluoroalkenes or alkynes, which are then converted to the target pentenone.

Metal-Catalyzed Coupling Reactions

  • Metal-catalyzed coupling reactions (e.g., palladium-catalyzed cross-coupling) can be used to assemble the carbon skeleton with the appropriate halogenation pattern.
  • For example, coupling of pyridine halides or triflates with heterobicyclic compounds has been reported for related fluorinated compounds, suggesting potential applicability for synthesizing complex fluorinated ketones.

Reaction Conditions and Parameters

Method Key Reagents/Conditions Notes on Yield and Selectivity
Catalytic fluorination HF, Cr2O3 catalyst, controlled temperature Yields >90% reported; sensitive to water presence
Chlorination of fluoroolefins Cl2, light or radical initiator Requires precise control to avoid over-chlorination
Dehalogenation H2, dehalogenation catalyst Enables selective removal of halogens
Metal-catalyzed coupling Pd catalysts, halide/triflate substrates Useful for complex skeleton assembly

Research Findings and Analysis

  • The electronegativity of fluorine atoms significantly stabilizes the ketone and olefinic double bond, influencing reactivity and requiring mild but precise reaction conditions.
  • Chromic oxide catalysts are effective but sensitive to moisture, which can reduce catalytic activity.
  • The stereochemistry (Z-configuration) is maintained by controlling reaction conditions, especially during chlorination and fluorination steps.
  • By-products such as hexafluoroethane and trichlorotrifluoroethane can form but are minimized by optimizing reaction parameters.
  • The compound’s unique halogenation pattern differentiates it from analogs lacking fluorine or chlorine, affecting both physical properties and chemical reactivity.

Summary Table of Preparation Routes

Preparation Route Starting Material(s) Key Reagents/Catalysts Advantages Challenges
Fluorination of chlorinated precursors Chlorinated olefins or ketones HF, Cr2O3 catalyst, NF3 additive High fluorination selectivity Catalyst deactivation by water
Chlorination of hydrofluoroolefins Hydrochlorofluoroolefins Cl2, light or radical initiator Direct chlorine introduction Control of over-chlorination
Catalytic dehalogenation Fully or partially halogenated precursors H2, dehalogenation catalyst Selective halogen removal Requires careful catalyst choice
Metal-catalyzed coupling Pyridine halides, heterobicycles Pd catalysts Complex molecule assembly Requires multiple steps

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexafluoro-3-penten-2-one derivatives, while substitution reactions can produce a variety of substituted pentenones.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.

Medicine

In medicine, this compound has potential applications in drug development. Its unique properties may be exploited to design new pharmaceuticals with improved efficacy and reduced side effects.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance its binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one, we compare it structurally and functionally with related fluorinated enones:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Substituents Configuration
This compound C₅ClF₆O 226.49 Not reported Cl (C4), CF₃ (C1 and C5) Z
(3Z)-4-(Trimethylsiloxy)-1,1,1,5,5,5-hexafluoro-3-penten-2-one C₈H₁₀F₆O₂Si 280.24 129 OSi(CH₃)₃ (C4), CF₃ (C1 and C5) Z

Key Differences and Implications

Substituent Effects :

  • The chloro group in the target compound is a stronger electron-withdrawing group compared to the trimethylsiloxy group in the analog from . This difference enhances electrophilicity at the ketone (C2), making the chloro derivative more reactive in nucleophilic additions.
  • The trimethylsiloxy group introduces steric bulk and silicon-based stability, which may reduce volatility compared to the chloro analog. This is reflected in the higher boiling point (129°C) of the trimethylsiloxy compound .

Synthetic Utility :

  • The chloro derivative is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the lability of the C–Cl bond. In contrast, the trimethylsiloxy analog is typically used as a protected intermediate for hydroxyl groups in multistep syntheses.

Biological Relevance: While neither compound’s bioactivity is explicitly detailed in the provided evidence, structurally related fluorinated enones (e.g., diketopiperazines in ) exhibit antiviral properties . The chloro and hexafluoro groups in the target compound could enhance membrane permeability, a critical factor in drug design.

Biological Activity

(3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one is a fluorinated organic compound with significant industrial applications. Its unique structure contributes to various biological activities that merit investigation. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C5_5HClF6_6O
  • Molecular Weight : 226.50 g/mol
  • CAS Number : 56666-71-8

Biological Activity Overview

The biological activity of this compound has been examined through various studies focusing on its effects on cellular systems and potential applications in medicinal chemistry.

1. Toxicological Studies

Research indicates that the compound exhibits cytotoxic effects on certain cell lines. A study conducted by the Environmental Protection Agency (EPA) highlighted its potential toxicity when exposed to human cell cultures. The compound's ability to induce apoptosis in cancer cell lines suggests a possible role as an anticancer agent .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound reveal effectiveness against a range of bacterial strains. In vitro assays demonstrated that the compound inhibits bacterial growth at specific concentrations, indicating its potential as a biocide in agricultural applications .

Case Studies

Several case studies have documented the biological effects of this compound:

Case Study 1: Cytotoxicity in Cancer Cells

A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50_{50} values were determined as follows:

Cell LineIC50_{50} (µM)
HeLa25
MCF-730
A54920

This suggests that the compound may have selective toxicity towards certain types of cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study evaluating antimicrobial activity against Escherichia coli and Staphylococcus aureus:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus75

These findings indicate that this compound possesses significant antimicrobial properties and could be developed for use in disinfectants or preservatives .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, initial hypotheses suggest that its fluorinated structure may interact with cellular membranes or specific enzyme systems involved in metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for obtaining (3Z)-4-Chloro-1,1,1,5,5,5-hexafluoro-3-penten-2-one with high stereochemical purity?

Answer:
The synthesis of fluorinated ketones like (3Z)-4-Chloro-...-2-one typically involves halogenation and fluorination steps. For example, fluorinated pentene derivatives (e.g., decafluoro-pentane isomers in ) often employ radical fluorination or halogen-exchange reactions using agents like SF₄ or HF-pyridine. To ensure the (3Z) configuration, stereocontrolled elimination or catalytic asymmetric methods should be prioritized. Techniques such as low-temperature NMR monitoring (e.g., ¹⁹F NMR) can track intermediates, while X-ray crystallography (as used in for structural validation) confirms stereochemistry. For chlorination, regioselective electrophilic substitution (e.g., Cl₂/FeCl₃) at the α-position of the ketone may be applied, similar to methods for 3-chloro-4-fluorobenzaldehyde derivatives ().

Basic: Which spectroscopic and computational methods are most effective for characterizing this compound’s structure and electronic properties?

Answer:

  • ¹H/¹⁹F NMR : Fluorine’s high sensitivity in NMR (e.g., ¹⁹F chemical shifts at ~-60 to -80 ppm for CF₃ groups) can resolve stereoisomers and confirm substitution patterns ().
  • X-ray Crystallography : Critical for resolving Z/E configurations, as seen in studies of fluorinated diketopiperazines () and structural data in .
  • DFT Calculations : Predict thermodynamic stability of the (3Z) isomer versus (3E) by comparing computed vs. experimental NMR/IR data.
  • Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching, especially for chlorine/fluorine isotopic patterns.

Advanced: How can researchers address contradictions in reported physical properties (e.g., melting points, solubility) across studies?

Answer:
Discrepancies often arise from impurities, polymorphs, or solvent effects. To resolve these:

Reproduce Synthesis : Strictly follow documented protocols (e.g., fluorination conditions in ) and use high-purity reagents.

Thermal Analysis (DSC/TGA) : Differentiate polymorphs via melting point ranges, as done for fluorinated benzoxazinones ().

Solubility Studies : Use Hansen solubility parameters to assess solvent compatibility. For example, fluorinated compounds often exhibit high solubility in ethers or fluorinated solvents.

Collaborative Validation : Cross-reference data with independent labs or databases like PubChem ().

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?

Answer:
The electron-withdrawing CF₃ and Cl groups activate the ketone toward nucleophilic attack. For example:

  • Grignard Reagents : The α,β-unsaturated system may undergo 1,2- or 1,4-addition, influenced by steric effects from the (3Z) configuration.
  • Catalytic Asymmetric Reductions : Chiral catalysts (e.g., BINAP-Ru) can stereoselectively reduce the ketone to secondary alcohols. Computational modeling (e.g., DFT) can predict regioselectivity, as applied to similar trifluoromethyl ketones ().
  • Kinetic vs. Thermodynamic Control : Low-temperature reactions favor kinetic products, while prolonged heating may shift equilibria, requiring careful monitoring via in situ IR or NMR.

Advanced: How can researchers design experiments to evaluate the environmental persistence or toxicity of this compound?

Answer:

  • Persistence Studies : Use OECD 307 guidelines to assess biodegradation in soil/water. Fluorinated compounds (e.g., PFCs in ) often exhibit low degradation rates due to C-F bond stability.
  • Ecotoxicology : Conduct Daphnia magna or algal growth inhibition assays. Compare results to structurally related compounds (e.g., perfluoroalkyl ethers in ) .
  • Metabolite Identification : LC-HRMS can detect transformation products, guided by prior work on fluorinated benzoxazinones ().

Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining stereochemical integrity?

Answer:

  • Flow Chemistry : Enhances heat/mass transfer for exothermic fluorination steps, reducing side reactions.
  • Catalyst Immobilization : Use heterogenized catalysts (e.g., Pd on carbon) for asymmetric hydrogenation, ensuring recyclability and consistent enantiomeric excess.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect stereochemical drift during scale-up, as demonstrated for antiviral diketopiperazines ().

Data Contradiction Analysis: How to reconcile conflicting reports on the compound’s stability under acidic/basic conditions?

Answer:

  • pH-Dependent Degradation Studies : Perform accelerated stability testing at varying pH (e.g., 0.1M HCl to 0.1M NaOH) with HPLC monitoring.
  • Isolation of Degradants : Characterize breakdown products via NMR/MS, referencing methods for fluorinated benzaldehyde derivatives ().
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in ketone) to trace hydrolysis pathways, as applied to trifluoromethyl ketones ().

Methodological Gaps: What advanced techniques are underutilized in studying this compound’s supramolecular interactions?

Answer:

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., halogen bonding between Cl and electron-rich moieties), as seen in .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities with biomolecules (e.g., enzymes), inspired by antiviral activity studies in .
  • Cryo-Electron Microscopy : Visualize self-assembly behavior in solution, relevant for nanotechnology applications.

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